

Spectroscopic Data of Methyl 3-bromopropanoate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 3-bromopropanoate

Cat. No.: B147280

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **methyl 3-bromopropanoate** ($C_4H_7BrO_2$), a key intermediate in organic synthesis and drug development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The 1H and ^{13}C NMR spectra of **methyl 3-bromopropanoate** provide detailed information about its proton and carbon framework.

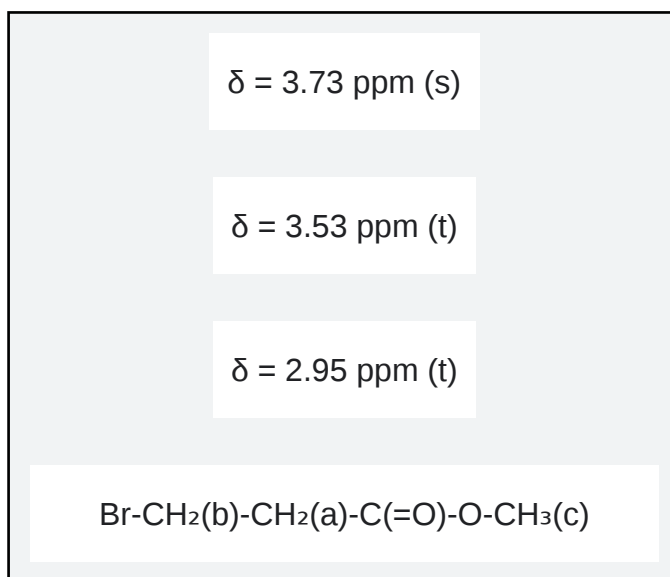
1H NMR Spectroscopy

The 1H NMR spectrum of **methyl 3-bromopropanoate** in deuterated chloroform ($CDCl_3$) typically exhibits three distinct signals corresponding to the three different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
3.73	Singlet	3H	-	-OCH ₃
3.53	Triplet	2H	6.6	-CH ₂ Br
2.95	Triplet	2H	6.6	-CH ₂ C(=O)

Diagram of **Methyl 3-bromopropanoate** with ¹H NMR Assignments

Methyl 3-bromopropanoate Structure and ¹H NMR Correlations



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Caption: Structure of **Methyl 3-bromopropanoate** with ¹H NMR chemical shift assignments.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum of **methyl 3-bromopropanoate** in CDCl₃ shows four signals, corresponding to the four unique carbon atoms in the molecule.^[1]

Chemical Shift (δ) ppm	Assignment
170.5	C=O (Ester carbonyl)
52.0	-OCH ₃ (Ester methyl)
38.5	-CH ₂ C(=O)
25.5	-CH ₂ Br

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **methyl 3-bromopropanoate** shows characteristic absorption bands for the ester functional group and the carbon-bromine bond.^[2]

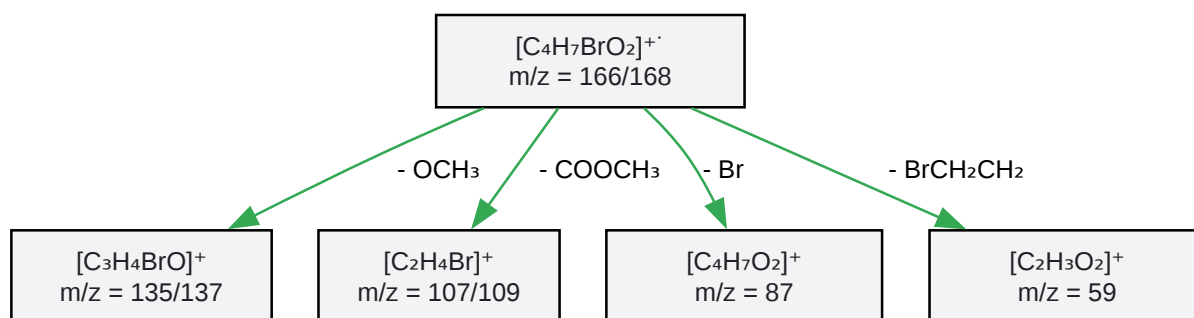
Wavenumber (cm ⁻¹)	Intensity	Assignment
2955	Medium	C-H stretch (alkane)
1740	Strong	C=O stretch (ester)
1437	Medium	C-H bend (methylene)
1205	Strong	C-O stretch (ester)
650	Medium	C-Br stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **methyl 3-bromopropanoate** shows the molecular ion peak and several characteristic fragment ions.^[3]

m/z	Relative Intensity (%)	Possible Fragment
166/168	5	[M] ⁺ (Molecular ion with ⁷⁹ Br/ ⁸¹ Br)
135/137	20	[M - OCH ₃] ⁺
107/109	100	[BrCH ₂ CH ₂] ⁺
87	30	[M - Br] ⁺
59	80	[COOCH ₃] ⁺

Fragmentation Pathway of Methyl 3-bromopropanoate



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Caption: Proposed mass spectrometry fragmentation pathway of **Methyl 3-bromopropanoate**.

Experimental Protocols

The following are general protocols for the acquisition of the spectroscopic data presented.

NMR Spectroscopy

Sample Preparation:

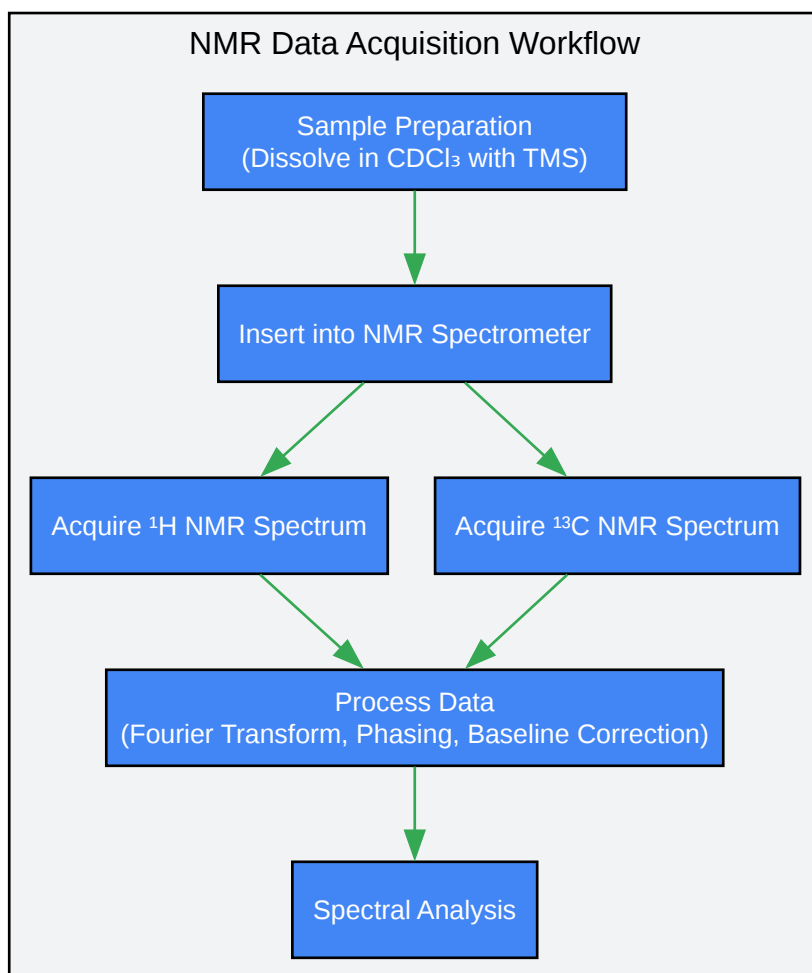
- Accurately weigh approximately 10-20 mg of **methyl 3-bromopropanoate**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).

- Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Typical for a 300 or 500 MHz spectrometer):

- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-32
 - Relaxation Delay: 1.0 s
 - Spectral Width: -2 to 12 ppm
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled single-pulse experiment.
 - Number of Scans: 1024 or more, depending on concentration.
 - Relaxation Delay: 2.0 s
 - Spectral Width: 0 to 200 ppm

NMR Data Acquisition Workflow



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Caption: General workflow for acquiring NMR spectroscopic data.

IR Spectroscopy

Sample Preparation (Neat Liquid):

- Place one drop of **methyl 3-bromopropanoate** onto a clean, dry salt plate (e.g., NaCl or KBr).
- Place a second salt plate on top to create a thin liquid film.

Instrument Parameters (FT-IR Spectrometer):

- Scan Range: 4000 - 400 cm⁻¹

- Number of Scans: 16-32
- Resolution: 4 cm^{-1}
- A background spectrum of the clean salt plates should be acquired prior to the sample scan.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation:

- Dilute a small amount of **methyl 3-bromopropanoate** in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.

Instrument Parameters (Typical GC-MS system):

- Gas Chromatograph:
 - Injector Temperature: 250 °C
 - Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
 - Carrier Gas: Helium at a constant flow rate of 1 mL/min.
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Range: 40-400 m/z.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.

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References

- 1. Methyl 3-bromopropionate(3395-91-3) ¹³C NMR spectrum [chemicalbook.com]
- 2. Methyl 3-bromopropionate(3395-91-3) IR Spectrum [m.chemicalbook.com]
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